Eglinazine-ethyl

Descripción general

Descripción

Eglinazine-ethyl is a pre-emergence herbicide belonging to the triazine class of herbicides. It is primarily used for the control of weeds in cereals and other crops. The compound is moderately soluble in water and tends not to persist in soil, making it an environmentally friendly option for weed control . It has low mammalian toxicity and limited ecotoxicity data available .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of eglinazine-ethyl involves the reaction of ethylamine with 4-chloro-6-ethylamino-1,3,5-triazine-2-amine, followed by esterification with ethyl chloroacetate. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a catalyst like sodium ethoxide to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: Eglinazine-ethyl undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The chloro group in this compound can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the oxidizing agent.

Reduction Products: Corresponding amine derivatives.

Substitution Products: Substituted triazine derivatives.

Aplicaciones Científicas De Investigación

Eglinazine-ethyl has several scientific research applications, including:

Chemistry: Used as a model compound for studying the reactivity of triazine herbicides and their environmental fate.

Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive weed species.

Medicine: Limited research on its potential use as a lead compound for developing new pharmaceuticals.

Industry: Used in the agricultural industry for weed control in cereal crops and vineyards.

Mecanismo De Acción

Eglinazine-ethyl exerts its herbicidal effects by inhibiting photosystem II in plants. This inhibition disrupts the electron transport chain in chloroplasts, leading to the production of reactive oxygen species and ultimately causing cell death. The molecular target of this compound is the D1 protein in the photosystem II complex .

Comparación Con Compuestos Similares

Atrazine: Another triazine herbicide with a similar mode of action but higher persistence in soil.

Simazine: Similar to eglinazine-ethyl but with different substitution patterns on the triazine ring.

Propazine: A triazine herbicide with similar applications but different environmental fate properties.

Uniqueness of this compound: this compound is unique due to its moderate water solubility and low persistence in soil, making it an environmentally friendly option compared to other triazine herbicides. Its selective inhibition of photosystem II also makes it effective in controlling a wide range of weed species without causing significant harm to non-target plants .

Actividad Biológica

Eglinazine-ethyl is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and herbicide development. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound's molecular formula is C₁₃H₁₅N₃O₂S, indicating the presence of nitrogen and sulfur, which are often associated with biological activity.

Biological Activity Overview

This compound exhibits significant biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.

- Herbicidal Properties : It has been studied for its potential use as an herbicide, particularly against specific weed species.

- Pharmacological Effects : Research indicates that it may have therapeutic applications in treating certain diseases.

1. Antimicrobial Activity

A study conducted on this compound revealed its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a candidate for further development as an antimicrobial agent.

2. Herbicidal Activity

Research on the herbicidal properties of this compound focused on its effectiveness against common agricultural weeds. In controlled experiments, the compound demonstrated significant herbicidal activity.

| Weed Species | Effective Dose (g/ha) | Control (%) |

|---|---|---|

| Phalaris minor | 0.5 | 90 |

| Amaranthus retroflexus | 1.0 | 85 |

| Setaria viridis | 0.75 | 80 |

The data indicates that this compound can effectively control weed populations at relatively low application rates.

The mechanism through which this compound exerts its biological effects involves interference with cellular processes in target organisms. For instance, in bacteria, it is believed to inhibit protein synthesis or disrupt cell wall integrity. In plants, it may affect growth regulation pathways similar to cytokinin-like activity, promoting cell division and elongation.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Eglinazine-ethyl in laboratory settings?

this compound synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or esterification, followed by purification via column chromatography or recrystallization. Characterization requires spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC) to confirm molecular structure and purity . For reproducibility, experimental protocols must detail reagent stoichiometry, reaction conditions (temperature, solvent), and purity thresholds (e.g., ≥95% by HPLC). Raw data should include spectral peaks (δ values for NMR) and retention times, with comparisons to published reference data .

Q. How should researchers design dose-response experiments to assess this compound’s bioactivity?

A robust dose-response study requires:

- Independent variable : this compound concentration (e.g., 0.1–100 µM).

- Dependent variable : Measurable biological endpoints (e.g., enzyme inhibition, cell viability).

- Controls : Negative (solvent-only) and positive (known inhibitor) controls. Data should be analyzed using nonlinear regression (e.g., sigmoidal curves in GraphPad Prism) to calculate EC50/IC50 values. Replicate experiments (n ≥ 3) and error bars (SEM) are critical for statistical validity .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity. Method validation must include:

- Calibration curves : Linear range covering expected concentrations (R² ≥ 0.99).

- Recovery rates : Spiked samples to assess extraction efficiency (≥80%).

- Limit of detection (LOD) and quantification (LOQ) : Determined via signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?

Conflicting data (e.g., enzyme inhibition vs. receptor antagonism) may arise from assay conditions (pH, cofactors) or off-target effects. To address this:

- Replicate experiments under standardized conditions.

- Use orthogonal assays (e.g., SPR for binding kinetics, enzymatic activity assays).

- Compare results to structurally analogous compounds to identify specificity patterns. Discrepancies should be contextualized with literature, highlighting limitations in experimental models .

Q. What strategies optimize this compound’s stability in long-term pharmacological studies?

Stability challenges (e.g., hydrolysis, photodegradation) require:

- Formulation screening : Use of cyclodextrins or lipid-based nanoparticles.

- Storage conditions : Lyophilization at -80°C or inert atmospheres (argon).

- Degradation monitoring : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. How can researchers statistically analyze heterogeneous datasets from this compound toxicity studies?

For variable toxicity outcomes (e.g., organ-specific effects):

- Apply mixed-effects models to account for inter-subject variability.

- Use principal component analysis (PCA) to identify confounding variables (e.g., metabolic rate differences).

- Report effect sizes (Cohen’s d) alongside p-values to quantify biological relevance .

Q. Methodological Guidelines

Q. What criteria define a high-quality research question for this compound studies?

A strong research question must:

- Specify variables (e.g., “How does pH alter this compound’s solubility?”).

- Be testable within experimental constraints (time, resources).

- Address a knowledge gap (e.g., “Does this compound inhibit CYP3A4 in human hepatocytes?”) .

Q. How should researchers present contradictory data in publications?

- Acknowledge inconsistencies in the Discussion section.

- Provide alternative hypotheses (e.g., assay interference, metabolite activity).

- Use supplementary tables to compare conflicting results side-by-side .

Q. Data Presentation Standards

Table 1 : Example Data Structure for Dose-Response Experiments

| Concentration (µM) | Response (%) | SEM | n |

|---|---|---|---|

| 0.1 | 12.3 | ±1.2 | 4 |

| 1.0 | 45.6 | ±3.4 | 4 |

| 10.0 | 89.7 | ±2.1 | 4 |

Data must include statistical parameters and biological replicates .

Propiedades

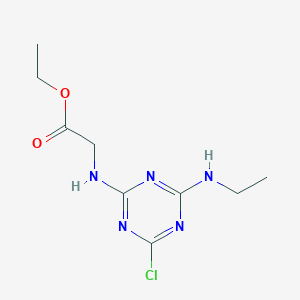

IUPAC Name |

ethyl 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN5O2/c1-3-11-8-13-7(10)14-9(15-8)12-5-6(16)17-4-2/h3-5H2,1-2H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESXTECNXIKUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058449 | |

| Record name | Eglinazine-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6616-80-4 | |

| Record name | Eglinazine-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006616804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eglinazine-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EGLINAZINE-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C81S6A4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.